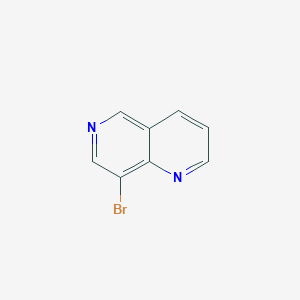

8-Bromo-1,6-naphthyridine

Overview

Description

8-Bromo-1,6-naphthyridine is a brominated naphthyridine derivative. Naphthyridines are a class of compounds that are structurally related to quinolines and are known for their diverse pharmacological activities. The presence of a bromine atom in the compound suggests potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of related naphthyridine derivatives has been reported in the literature. For instance, methyl-substituted tetrahydro-1,6-naphthyridines were synthesized through chemical modification of pyridine derivatives. The synthesis involved the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation, indicating a multi-step process that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of naphthyridines consists of a two-ring system with nitrogen atoms at the 1 and 8 positions. The addition of a bromine atom at the 8 position would likely influence the electronic properties of the molecule and could affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives can be quite varied. For example, 2-substituted 1,8-naphthyridines have been prepared and their reactivity explored. The decarboxylation of 3-carboxylic acids was used to prepare these derivatives, and a new synthesis route for 2-hydroxy-1,8-naphthyridine was developed using 3-bromomethyl-2-nitropyridine . These reactions suggest that this compound could also undergo various chemical transformations, potentially including substitution reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly described in the provided papers. However, the papers do mention the use of spectroscopic techniques such as ultraviolet (u.v.), infrared (i.r.), and nuclear magnetic resonance (n.m.r.) to characterize the compounds . These techniques would be essential in determining the physical and chemical properties of this compound, such as its absorbance characteristics, functional group presence, and molecular conformation.

Scientific Research Applications

Pharmaceutical Chemistry

8-Bromo-1,6-naphthyridine and its derivatives have been studied for their potential in pharmaceutical chemistry. A study by Piron et al. (2012) described the synthesis of gem-difluorinated 1,6-naphthyridine-5,7-diones, a new building block in this field, highlighting the compound's relevance in pharmaceutical applications (Piron et al., 2012).

Biological Activities

1,8-Naphthyridine derivatives, which include this compound, have demonstrated various biological activities. These activities range from antimicrobial, antiviral, anticancer, anti-inflammatory, to analgesic properties. They also show potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression (Madaan et al., 2015).

Anticancer Properties

1,6-Naphthyridines, including this compound, are being explored for their anticancer properties. These compounds have been studied across various cancer cell lines, and their structure-activity relationship has been correlated with their anticancer potential (Lavanya et al., 2021).

Antimalarial Activity

Compounds derived from this compound have shown significant antimalarial activity. Barlin and Tan (1985) reported the preparation of N4-substituted 7-Bromo-1,5-naphthyridin-4-amines from nicotinic acid, which exhibited promising antimalarial properties (Barlin & Tan, 1985).

Insecticidal Activities

Hou et al. (2017) studied the insecticidal activities of 1,8-naphthyridine derivatives, including this compound. Some of these compounds demonstrated excellent insecticidal activity against cowpea aphids, suggesting their potential use in pest control (Hou et al., 2017).

Mechanism of Action

Target of Action

8-Bromo-1,6-naphthyridine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities

Mode of Action

It has been suggested that it could involve a novel mechanism of action, as it remains active against strains of human cytomegalovirus (hcmv) that are resistant to other antiviral drugs . This suggests that it may interact with its targets in a unique way, leading to changes that inhibit the replication of the virus.

Biochemical Pathways

For instance, in its role as an anticancer agent, it may interfere with cell proliferation and survival pathways, leading to the death of cancer cells

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of biological activities. For instance, in its role as an anticancer agent, it may induce apoptosis or inhibit proliferation in cancer cells . As an antiviral agent, it may inhibit the replication of viruses within host cells .

properties

IUPAC Name |

8-bromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBNZTONCGWKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355779 | |

| Record name | 8-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17965-74-1 | |

| Record name | 8-Bromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

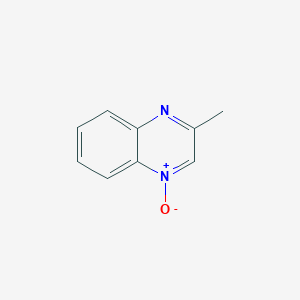

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

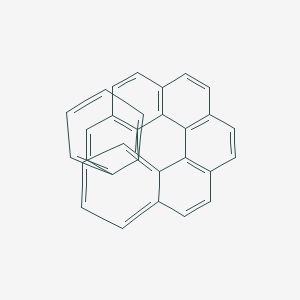

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)